2-((1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
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Overview
Description
2-((1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Future Directions
The future directions for research on “2-{[1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethan-1-ol” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . This could include the design and synthesis of new derivatives, in-depth study of their mechanisms of action, and comprehensive evaluation of their safety and efficacy in preclinical and clinical studies .
Mechanism of Action
Target of Action
The compound, also known as 2-{[1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethan-1-ol, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been found to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They target a variety of cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with its targets by inhibiting their activity, which can lead to changes in cellular processes . For example, by inhibiting tyrosine kinase, the compound can disrupt signal transduction pathways, leading to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tyrosine kinase, it can affect the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation . By inhibiting BCR-ABL, it can affect the JAK/STAT pathway, which is involved in cell proliferation, survival, and immune responses .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is achieved through its interaction with its targets and the subsequent disruption of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-amino-1-methylpyrazole and 2,4-dichloropyrimidine under basic conditions.
Substitution reaction: The phenylamino group is introduced via a nucleophilic aromatic substitution reaction using aniline.
Introduction of the ethanol group: This step involves the reaction of the intermediate with ethylene oxide or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like aniline, ethylene oxide, and various alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro compounds, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-((1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol has been studied for a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various in vitro studies.
Medicine: Its derivatives are being explored for their potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: This compound shares a similar pyrimidine core but differs in the substituents attached to the core structure.
Ethyl-6-methyl-4-(4-methylpiperazin-1-yl)-2-(phenylamino)furo[2,3-d]pyrimidine-5-carboxylate: Another related compound with a furo[2,3-d]pyrimidine core and different functional groups.
Uniqueness
2-((1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is unique due to its specific combination of a pyrazolo[3,4-d]pyrimidine core with phenylamino and ethanol substituents. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[(4-anilino-1-methylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-20-13-11(9-16-20)12(17-10-5-3-2-4-6-10)18-14(19-13)15-7-8-21/h2-6,9,21H,7-8H2,1H3,(H2,15,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTLSVQJTFHTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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